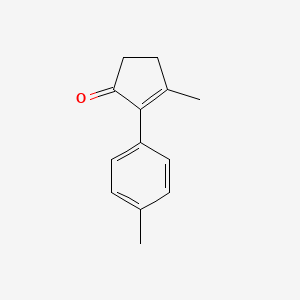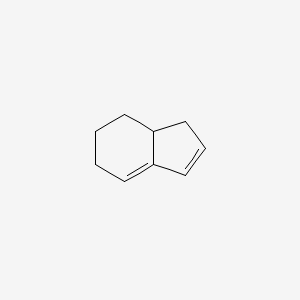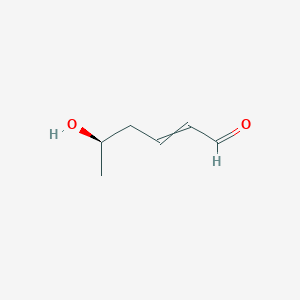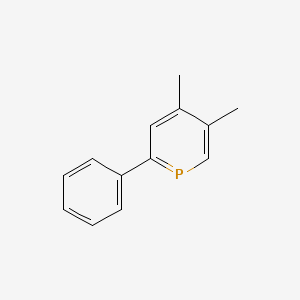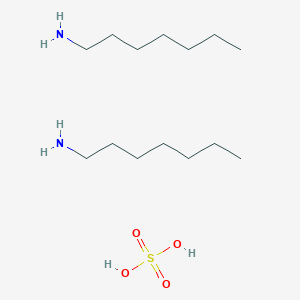
n-Heptyl-ammonium sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Heptyl-ammonium sulfate is an organic compound that belongs to the class of quaternary ammonium salts. It is composed of a heptyl group (a seven-carbon alkyl chain) attached to an ammonium ion, which is then paired with a sulfate ion. This compound is known for its surfactant properties, making it useful in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
n-Heptyl-ammonium sulfate can be synthesized through a reaction between n-heptylamine and sulfuric acid. The reaction typically involves the following steps:
Reaction of n-heptylamine with sulfuric acid: n-Heptylamine is slowly added to a solution of sulfuric acid under controlled temperature conditions to prevent excessive heat generation.
Formation of this compound: The reaction proceeds with the formation of this compound as a precipitate, which can be filtered and purified.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process may include:
Continuous addition of reactants: To maintain a steady reaction rate and control temperature.
Use of catalysts: To enhance the reaction efficiency and reduce the reaction time.
Purification steps: Including filtration, washing, and drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
n-Heptyl-ammonium sulfate undergoes various chemical reactions, including:
Oxidation: The heptyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The ammonium ion can be reduced to form amines.
Substitution: The sulfate ion can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Ion-exchange resins: For substitution reactions.
Major Products Formed
Oxidation products: Heptanol, heptanal, and heptanoic acid.
Reduction products: n-Heptylamine.
Substitution products: Various ammonium salts depending on the substituting anion.
Applications De Recherche Scientifique
n-Heptyl-ammonium sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the extraction and purification of proteins and nucleic acids due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of n-heptyl-ammonium sulfate involves its surfactant properties, which allow it to interact with lipid membranes and proteins. The heptyl group provides hydrophobic interactions, while the ammonium and sulfate ions contribute to electrostatic interactions. These combined effects enable the compound to disrupt cell membranes, solubilize hydrophobic molecules, and facilitate the transfer of substances across phases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabutylammonium sulfate: Another quaternary ammonium salt with similar surfactant properties but with a butyl group instead of a heptyl group.
Cetyltrimethylammonium bromide (CTAB): A widely used surfactant with a longer alkyl chain (hexadecyl) and a bromide ion.
Uniqueness
n-Heptyl-ammonium sulfate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring moderate surfactant strength and compatibility with various solvents and biological systems.
Propriétés
Numéro CAS |
73200-67-6 |
|---|---|
Formule moléculaire |
C14H36N2O4S |
Poids moléculaire |
328.51 g/mol |
Nom IUPAC |
heptan-1-amine;sulfuric acid |
InChI |
InChI=1S/2C7H17N.H2O4S/c2*1-2-3-4-5-6-7-8;1-5(2,3)4/h2*2-8H2,1H3;(H2,1,2,3,4) |
Clé InChI |
JLCZCVZDJNOKRV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN.CCCCCCCN.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5-Dicyclohexyl-3-[3-(diethylamino)propyl]imidazolidine-2,4-dione](/img/structure/B14459357.png)

![2-[(2-Ethoxyphenoxy)(phenyl)methyl]-4-methylmorpholine](/img/structure/B14459365.png)
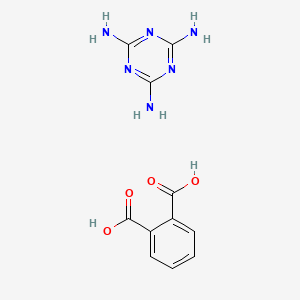
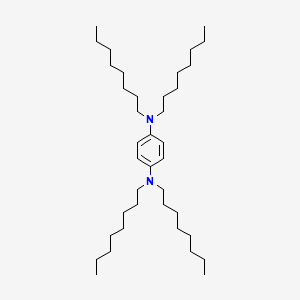
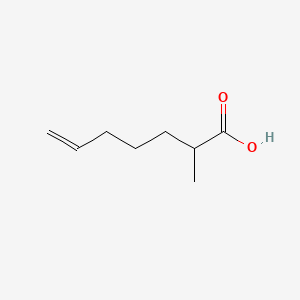

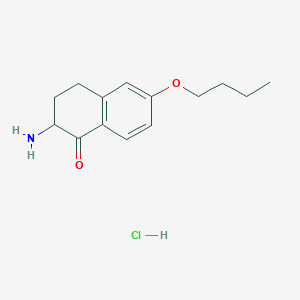
![(5R)-7-Oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14459399.png)
